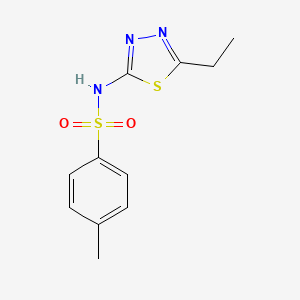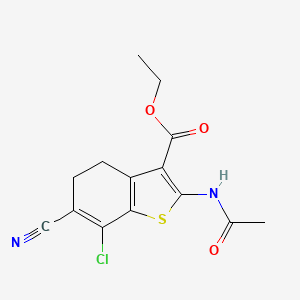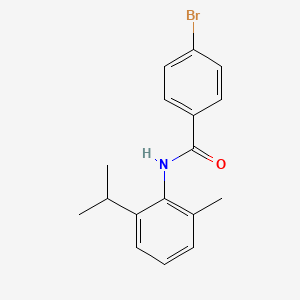
6-bromo-N-(4-methylphenyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(4-methylphenyl)-4-quinazolinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazolinamine family and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
科学的研究の応用
6-bromo-N-(4-methylphenyl)-4-quinazolinamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, it has anti-inflammatory properties and can reduce inflammation in animal models of arthritis. Furthermore, it has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of 6-bromo-N-(4-methylphenyl)-4-quinazolinamine involves its interaction with specific cellular targets, including enzymes and receptors. It has been shown to inhibit the activity of various enzymes, including protein kinases and histone deacetylases, which play important roles in cancer cell growth and survival. In addition, it can bind to specific receptors, such as the adenosine A3 receptor, and modulate their activity, leading to anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific cellular targets it interacts with. It can induce apoptosis and inhibit cell cycle progression in cancer cells, leading to reduced tumor growth. It can also reduce inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
6-bromo-N-(4-methylphenyl)-4-quinazolinamine has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. It can be easily synthesized in large quantities and has been extensively studied for its mechanism of action and therapeutic potential. However, it also has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies before it can be used in clinical trials.
将来の方向性
There are several future directions for research on 6-bromo-N-(4-methylphenyl)-4-quinazolinamine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. This could involve preclinical studies to evaluate its efficacy and safety, as well as clinical trials to test its effectiveness in humans. Another direction is to elucidate its mechanism of action in more detail, including its interaction with specific cellular targets and signaling pathways. This could provide valuable insights into its therapeutic potential and help identify new targets for drug development. Finally, future research could focus on developing more potent and selective analogs of this compound, which could have improved efficacy and reduced toxicity compared to the parent compound.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential for therapeutic applications in various diseases. Its synthesis method has been optimized for high yields and purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Future research could focus on further investigating its therapeutic potential and elucidating its mechanism of action in more detail, as well as developing more potent and selective analogs.
合成法
The synthesis of 6-bromo-N-(4-methylphenyl)-4-quinazolinamine involves the reaction of 4-methylphenyl-2,4-dioxobutanoate with 6-bromo-1,2-dihydroquinazoline-2-one in the presence of a base. The reaction proceeds through nucleophilic addition and subsequent elimination of the leaving group to form the final product. This synthesis method has been optimized for high yields and purity and is widely used in research laboratories.
特性
IUPAC Name |
6-bromo-N-(4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3/c1-10-2-5-12(6-3-10)19-15-13-8-11(16)4-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKOCDDUICZFNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B5692144.png)
![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5692149.png)
![8-methyl-2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5692164.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)

![4-ethyl-3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]piperazin-2-one](/img/structure/B5692198.png)
![(3R*,4R*)-1-[(4-ethylphenyl)sulfonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5692222.png)
![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
